

# Technical Guide: Methyl 4-amino-5-bromo-2-methoxybenzoate

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## Compound of Interest

Compound Name:	Methyl 4-amino-5-bromo-2-methoxybenzoate
Cat. No.:	B182784

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CAS Number: 111049-68-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Methyl 4-amino-5-bromo-2-methoxybenzoate**, a versatile chemical intermediate with applications in pharmaceutical research and development. This document details its chemical and physical properties, experimental protocols for its use, and its role as a key building block in organic synthesis.

## Chemical and Physical Properties

**Methyl 4-amino-5-bromo-2-methoxybenzoate** is a substituted aromatic compound with the chemical formula  $C_9H_{10}BrNO_3$ .<sup>[1][2]</sup> It is recognized for its utility as a building block in the synthesis of more complex molecules.<sup>[3]</sup>

Table 1: Physicochemical Properties of **Methyl 4-amino-5-bromo-2-methoxybenzoate**

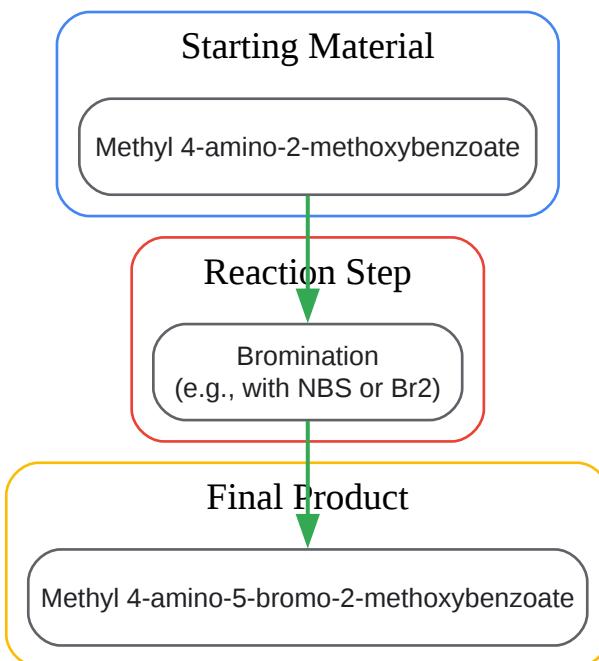
Property	Value	Source
CAS Number	111049-68-4	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	260.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Not available	
Melting Point	Not available	
Boiling Point	Not available	<a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Not available	<a href="#">[2]</a>
PSA (Polar Surface Area)	61.55 Å <sup>2</sup>	
LogP	2.40770	

## Synthesis

While specific, detailed industrial synthesis protocols for **Methyl 4-amino-5-bromo-2-methoxybenzoate** are proprietary, a general synthetic approach can be inferred from related chemical transformations. A plausible synthetic route involves the bromination of a substituted aminobenzoate precursor.

A related synthesis is described for a similar compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which starts with 2-methoxy-4-acetylamine methyl benzoate.[\[8\]](#) This precursor undergoes halogenation (bromination in this case) followed by other modifications.[\[8\]](#) This suggests a potential pathway for the synthesis of the target compound could involve the bromination of methyl 4-amino-2-methoxybenzoate.

Conceptual Synthesis Workflow:



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A conceptual workflow for the synthesis of **Methyl 4-amino-5-bromo-2-methoxybenzoate**.

## Applications in Research and Development

**Methyl 4-amino-5-bromo-2-methoxybenzoate** serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.<sup>[3]</sup> Its primary documented application is in the field of protease research.

### Microsphere-Based Protease Assays

This compound has been utilized in the development of microsphere-based protease assays, which are powerful tools for studying enzyme activity and for high-throughput screening of potential inhibitors.<sup>[3][9][10]</sup> These assays measure the cleavage of a fluorescently labeled substrate attached to microspheres by a specific protease.<sup>[9][10]</sup>

#### Experimental Protocol: Microsphere-Based Protease Assay

This protocol is adapted from a general method for microsphere-based flow cytometry protease assays.<sup>[9][10]</sup>

**Materials:**

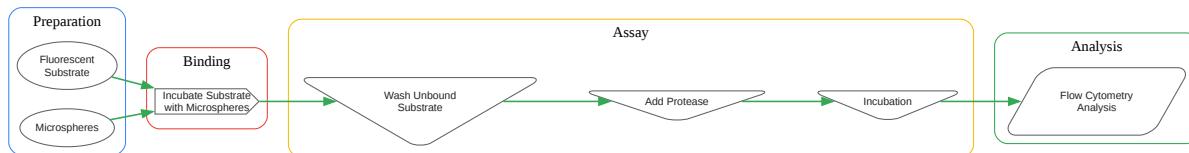
- Protease buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mg/ml Bovine Serum Albumin, 0.025% Tween-20, pH 7.4)
- Microspheres (e.g., streptavidin-coated)
- Biotinylated fluorescent protease substrate (synthesized using **Methyl 4-amino-5-bromo-2-methoxybenzoate** as a building block)
- Protease of interest
- Flow cytometer

**Procedure:**

- Substrate Binding to Microspheres:
  - In a microcentrifuge tube, combine approximately  $10^5$  to  $10^6$  microspheres with the appropriate concentration of the biotinylated fluorescent protease substrate in protease buffer (total volume 500  $\mu$ L).
  - Incubate at room temperature for 1 hour on a mixing device, protected from light.
- Washing:
  - Centrifuge the microsphere suspension to pellet the microspheres.
  - Remove the supernatant and wash the pellet with 500  $\mu$ L of protease buffer.
  - Repeat the wash step for a total of three washes to remove any unbound substrate.
- Protease Assay:
  - Resuspend the substrate-bound microspheres in protease buffer.
  - Add the protease of interest to the microsphere suspension.
  - Incubate at the optimal temperature for the protease.

- The assay can be monitored in real-time or as an endpoint measurement.
- Flow Cytometry Analysis:
  - Analyze the fluorescence of the microspheres using a flow cytometer.
  - A decrease in fluorescence indicates the cleavage of the substrate by the protease.

Experimental Workflow:



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Workflow for a microsphere-based protease assay.

## Safety and Handling

While a detailed safety data sheet (SDS) for **Methyl 4-amino-5-bromo-2-methoxybenzoate** is not publicly available, general laboratory safety precautions should be followed when handling this compound.<sup>[2]</sup> It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.<sup>[2]</sup> Work should be conducted in a well-ventilated area or a fume hood.<sup>[2]</sup>

## Signaling Pathways

Currently, there is no publicly available information directly linking **Methyl 4-amino-5-bromo-2-methoxybenzoate** to specific signaling pathways. Its role appears to be primarily as a synthetic intermediate for creating tools, such as protease substrates, to study these pathways.

## Conclusion

**Methyl 4-amino-5-bromo-2-methoxybenzoate** is a valuable chemical reagent for researchers in organic synthesis and drug discovery. Its utility in creating specialized substrates for protease assays highlights its importance in developing tools for studying enzymatic activity and for high-throughput screening applications. Further research into its applications and synthesis is warranted to fully explore its potential in the development of novel therapeutics and research tools.

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